molecular formula C13H14O B11906867 1-(1,3-Dimethyl-1H-inden-1-yl)ethan-1-one CAS No. 62291-79-6

1-(1,3-Dimethyl-1H-inden-1-yl)ethan-1-one

Katalognummer: B11906867
CAS-Nummer: 62291-79-6
Molekulargewicht: 186.25 g/mol
InChI-Schlüssel: RTSAXMUBQMWVTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,3-Dimethyl-1H-inden-1-yl)ethan-1-one is an organic compound with the molecular formula C12H14O It is a derivative of indanone, characterized by the presence of a ketone functional group attached to an indene ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Dimethyl-1H-inden-1-yl)ethan-1-one typically involves the alkylation of indanone derivatives. One common method is the Friedel-Crafts acylation reaction, where indanone is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated reactors can further enhance the production rates and reduce the environmental impact of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1,3-Dimethyl-1H-inden-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or hydrocarbons.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

1-(1,3-Dimethyl-1H-inden-1-yl)ethan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Wirkmechanismus

The mechanism of action of 1-(1,3-Dimethyl-1H-inden-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The ketone group can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The indene ring system may also contribute to the compound’s overall biological activity by facilitating interactions with hydrophobic regions of proteins and other biomolecules.

Vergleich Mit ähnlichen Verbindungen

    1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-one: Another indanone derivative with similar structural features but different substitution patterns.

    1-(1,4-Dimethyl-3-cyclohexen-1-yl)ethan-1-one: A compound with a cyclohexene ring instead of an indene ring, leading to different chemical properties and reactivity.

Uniqueness: 1-(1,3-Dimethyl-1H-inden-1-yl)ethan-1-one is unique due to its specific substitution pattern on the indene ring, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

62291-79-6

Molekularformel

C13H14O

Molekulargewicht

186.25 g/mol

IUPAC-Name

1-(1,3-dimethylinden-1-yl)ethanone

InChI

InChI=1S/C13H14O/c1-9-8-13(3,10(2)14)12-7-5-4-6-11(9)12/h4-8H,1-3H3

InChI-Schlüssel

RTSAXMUBQMWVTR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(C2=CC=CC=C12)(C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.